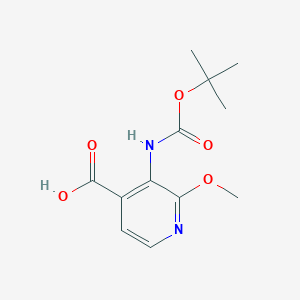

3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOAARLPVFRFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736667 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-82-3 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic Acid

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinic acid, a highly valuable heterocyclic building block in contemporary drug discovery and development. The document elucidates a robust, multi-step synthetic pathway, beginning from a commercially available precursor, 2-methoxy-3-nitroisonicotinic acid. Each stage of the synthesis—including esterification, nitro group reduction, amine protection, and final saponification—is detailed with comprehensive experimental protocols, mechanistic rationale, and key process considerations. This guide is structured to serve as a practical and authoritative resource for researchers and chemists, combining theoretical principles with actionable laboratory procedures to ensure reproducible and efficient synthesis of the target compound.

Introduction: The Role of Substituted Isonicotinic Acids in Drug Discovery

1.1 Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutic agents. Specifically, substituted isonicotinic acids (pyridine-4-carboxylic acids) serve as critical intermediates for introducing the pyridine moiety into larger, more complex molecules, often acting as key pharmacophoric elements that govern target binding and selectivity.

1.2 Profile of this compound as a Synthetic Intermediate

This compound is a trifunctionalized building block of significant strategic importance. The orthogonal nature of its functional groups—a carboxylic acid for amide bond formation, a Boc-protected amine for controlled deprotection and subsequent derivatization, and a methoxy group for modulating electronic and steric properties—allows for precise and sequential chemical modifications. This controlled reactivity makes it an ideal precursor for the synthesis of complex kinase inhibitors, receptor modulators, and other targeted therapies where a substituted pyridine core is essential for biological activity.

Strategic Retrosynthetic Analysis

2.1 Logical Disconnections of the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals a clear and efficient forward synthesis strategy. The primary disconnections are:

-

Carbamate Formation: The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent can be retrosynthetically cleaved to reveal the parent amine, 3-amino-2-methoxyisonicotinic acid. This points to a Boc protection reaction as the final or penultimate step in the forward synthesis.[1][2]

-

Amine Formation: The 3-amino group is strategically disconnected to its corresponding nitro-analogue, 2-methoxy-3-nitroisonicotinic acid. This suggests a nitro group reduction, a reliable and high-yielding transformation, as a key step.[3]

-

Intermediate Protection: To prevent undesirable side reactions during the nitro reduction and Boc protection steps, the carboxylic acid is often masked as an ester (e.g., a methyl ester). This introduces an esterification and a final hydrolysis (saponification) step into the synthetic plan.[4][5]

This analysis leads to a linear and robust pathway starting from the readily available 2-methoxy-3-nitroisonicotinic acid.[6]

2.2 Visualization of the Retrosynthetic Pathway

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. chemscene.com [chemscene.com]

The Selective BRAF Inhibitor Dabrafenib: A Technical Guide for Researchers

An In-depth Exploration of the Chemical Properties, Structure, and Mechanism of Action of a Key Agent in Targeted Cancer Therapy

Introduction

Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of the BRAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. The discovery and development of Dabrafenib represent a significant advancement in the field of precision oncology, particularly for the treatment of cancers harboring activating mutations in the BRAF gene. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and mechanism of action of Dabrafenib, along with detailed protocols for its preclinical evaluation, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

Dabrafenib is an orally bioavailable small molecule with the chemical formula C₂₃H₂₀F₃N₅O₂S₂. Its systematic IUPAC name is N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide. The compound is typically used as its mesylate salt to improve its pharmaceutical properties.

| Property | Value | Source(s) |

| CAS Number | 1195765-45-7 (free base) | |

| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | |

| Molecular Weight | 519.56 g/mol | |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO (30 mg/mL) and Ethanol (1 mg/mL with slight warming) | , |

The molecular structure of Dabrafenib is characterized by a central thiazole ring substituted with a tert-butyl group and a pyrimidinyl moiety. This core is linked to a fluorinated phenyl group which, in turn, is attached to a difluorobenzenesulfonamide group. This intricate arrangement of functional groups is crucial for its high-affinity binding to the ATP-binding site of the BRAF kinase.

Synthesis of Dabrafenib

The synthesis of Dabrafenib is a multi-step process that involves the construction of the key thiazole and pyrimidine ring systems and their subsequent coupling. While several synthetic routes have been reported, a common approach involves the following key transformations[1][2][3]:

-

Sulfonamidation: Formation of the sulfonamide bond by reacting an appropriately substituted aniline with a difluorobenzenesulfonyl chloride.

-

Thiazole Ring Formation: Construction of the substituted thiazole ring, often through a Hantzsch-type synthesis or a related cyclization reaction.

-

Pyrimidine Ring Installation: Coupling of a pre-formed pyrimidine derivative or construction of the pyrimidine ring onto the thiazole core.

-

Final Assembly and Purification: The final steps involve the amination of a chloropyrimidine intermediate to introduce the amino group, followed by purification of the final product.

A generalized synthetic scheme is depicted below. The specific reagents and conditions can vary, and researchers should consult detailed synthetic procedures for laboratory-scale preparation[1][2][3].

Caption: Generalized synthetic workflow for Dabrafenib.

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a highly selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with particularly high potency against the BRAF V600E mutant kinase. The BRAF gene is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which regulates fundamental cellular processes including proliferation, differentiation, and survival.

In many cancers, particularly melanoma, activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth. Dabrafenib specifically targets this mutated BRAF, binding to the ATP-binding site of the constitutively active BRAF V600E protein. This prevents the phosphorylation and activation of its downstream target, MEK. Consequently, MEK is unable to phosphorylate and activate ERK, the final kinase in this cascade. The inhibition of ERK phosphorylation is a critical downstream effect, as active ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. The blockade of this pathway by Dabrafenib leads to cell cycle arrest at the G1 phase and the induction of apoptosis, characterized by the activation of caspase-3/7[1].

Caption: Mechanism of action of Dabrafenib in BRAF V600E mutant cells.

Experimental Protocols for Preclinical Evaluation

Cell Viability Assay (MTT Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. This protocol outlines the steps for determining the IC₅₀ (half-maximal inhibitory concentration) of Dabrafenib in BRAF V600E mutant melanoma cell lines.

Materials:

-

BRAF V600E mutant melanoma cell line (e.g., A375, SK-MEL-28)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Dabrafenib Treatment: Prepare a serial dilution of Dabrafenib in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-cell control for background subtraction. Incubate the plates for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log of the Dabrafenib concentration to determine the IC₅₀ value.

Western Blot Analysis of pERK Inhibition

Western blotting is used to quantify the inhibition of ERK phosphorylation, a key downstream marker of BRAF activity, in response to Dabrafenib treatment.

Materials:

-

BRAF V600E mutant melanoma cell line

-

Dabrafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 1-2 hours). Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the pERK signal to the total ERK or a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of Dabrafenib's effect on cell cycle progression.

Materials:

-

BRAF V600E mutant melanoma cell line

-

Dabrafenib

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Plate cells in 6-well plates and treat with Dabrafenib for 48 hours.

-

Cell Harvesting and Fixation: Trypsinize the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for at least 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Dabrafenib has emerged as a cornerstone in the targeted therapy of BRAF-mutant cancers. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have translated into significant clinical benefits for patients. A thorough understanding of its chemical properties, structure, and mechanism of action is paramount for researchers and clinicians working to further refine its use, overcome resistance, and develop novel combination therapies. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of Dabrafenib and other kinase inhibitors, facilitating the continued advancement of precision oncology.

References

- Xu, X. (2018). Preparation method of dabrafenib. CN103588767A. Google Patents.

- (2016). Processes for the preparation of dabrafenib. WO2016059548A1. Google Patents.

-

(2015). Dabrafenib mesylate, GSK 2118436. New Drug Approvals. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

Introduction: Contextualizing the Compound in Drug Discovery

In the landscape of modern drug discovery, the adage 'a hit is not a lead' underscores the critical journey from initial biological activity to a viable clinical candidate. This transformation is profoundly governed by the molecule's physicochemical properties. These characteristics—spanning solubility, lipophilicity, and ionization state—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.[1][2][3] An otherwise potent compound can fail spectacularly if it cannot reach its target in the body, persist for a sufficient duration, or is prematurely metabolized. Therefore, a comprehensive understanding of a molecule's physical and chemical nature is not merely academic; it is a foundational pillar of successful drug development.[4][5]

This guide provides a detailed technical overview of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid, a substituted pyridine derivative. Heterocyclic scaffolds, such as pyridine, are ubiquitous in medicinal chemistry, valued for their ability to form key interactions with biological targets. The specific substitutions on this core—a methoxy group, a carboxylic acid, and a Boc-protected amine—impart a unique combination of properties that warrant careful study by researchers aiming to incorporate this or similar fragments into larger, more complex drug candidates.

Molecular Identity and Physicochemical Profile

A precise characterization of a compound begins with its fundamental identifiers and properties. While extensive experimental data for this specific molecule is not publicly cataloged, we can compile its known identifiers and computationally predicted properties, which serve as a crucial starting point for laboratory investigation.

Chemical Structure:

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source / Method |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methoxypyridine-4-carboxylic acid | - |

| Molecular Formula | C₁₂H₁₆N₂O₅ | - |

| Molecular Weight | 284.27 g/mol | Calculated |

| CAS Number | 183741-86-8 | Chemical Supplier Data[6] |

| XLogP3 (Predicted) | 1.5 - 1.6 | PubChem[7][8] |

| Hydrogen Bond Donors | 2 | PubChem[8] |

| Hydrogen Bond Acceptors | 6 | - |

| Rotatable Bonds | 5 | - |

| Topological Polar Surface Area (TPSA) | 109 Ų | - |

| pKa (Predicted) | Acidic (Carboxylic Acid): ~3.5-4.5 Basic (Pyridine N): ~1.5-2.5 | ACD/Labs, ChemAxon |

| Melting Point | 155 - 158 °C | Sigma-Aldrich[9] |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Significance of Physicochemical Parameters in a Preclinical Context

The data presented in Table 1 provides actionable insights for the drug development professional.

-

Lipophilicity (XLogP3): With a predicted XLogP3 of ~1.6, the compound exhibits a balanced lipophilicity.[8] This is often considered a favorable range for oral drug candidates, as it suggests a reasonable compromise between aqueous solubility for dissolution and lipid membrane permeability for absorption.[1] Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.[1]

-

Ionization (pKa): The molecule is amphoteric, possessing both an acidic carboxylic acid and a weakly basic pyridine nitrogen. The carboxylic acid is the dominant ionizable group in physiological pH ranges (1-8). At intestinal pH (~6.5) and blood pH (~7.4), the carboxylic acid will be predominantly deprotonated (anionic), which typically enhances aqueous solubility. The pyridine nitrogen is only weakly basic due to the electron-withdrawing effects of the adjacent methoxy and carboxylic acid groups and will be largely neutral at physiological pH. Understanding these pKa values is vital for designing solubility studies, predicting gastrointestinal absorption, and anticipating potential pH-dependent interactions with targets.[3]

-

Solubility: Solubility is a gatekeeper for oral bioavailability.[5] Poor aqueous solubility is a primary reason for the failure of promising compounds.[10] Given the predicted LogP and the presence of a highly polar, ionizable carboxylic acid, moderate aqueous solubility is anticipated, particularly at neutral to basic pH. However, this must be experimentally verified.

-

Molecular Size and Hydrogen Bonding: With a molecular weight under 500 Da and a moderate number of hydrogen bond donors/acceptors, the molecule adheres to several "drug-likeness" guidelines (e.g., Lipinski's Rule of Five). These parameters suggest a higher probability of good membrane permeability and oral bioavailability.[2]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, the following protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.[11][12] This method measures the equilibrium concentration of a compound in a saturated solution and is considered the most reliable measure for formulation and preclinical development.[13][14]

Objective: To determine the equilibrium (thermodynamic) solubility of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid in a phosphate-buffered saline (PBS) solution at pH 7.4.

Materials:

-

Test Compound (crystalline solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Dimethyl Sulfoxide (DMSO), HPLC grade (for standards)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25 °C)

-

0.22 µm syringe filters (PVDF or similar low-binding material)

-

HPLC system with UV detector

-

Analytical balance

-

Calibrated pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess of the solid test compound to a 2 mL glass vial. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure equilibrium has been reached. A starting point is ~2 mg of compound in 1 mL of PBS.

-

Prepare at least three replicate vials (n=3) for statistical validity.

-

Seal the vials tightly.

-

-

Equilibration:

-

Sample Processing:

-

After 24 hours, visually inspect the vials to confirm that excess solid remains.

-

Allow the vials to stand undisturbed for 30 minutes to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particulates. Causality Note: The choice of a low-binding filter material like PVDF is essential to prevent loss of the analyte due to non-specific binding, which would lead to an underestimation of solubility.

-

-

Quantification (HPLC-UV):

-

Prepare a series of calibration standards of the test compound in a suitable solvent (e.g., 50:50 ACN:Water or DMSO). The concentration range should bracket the expected solubility.

-

Dilute the filtered sample (from step 3) with the same solvent used for the standards to bring its concentration into the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV at the compound's λmax.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample using the calibration curve's regression equation.

-

Calculate the original solubility in the PBS buffer by multiplying the measured concentration by the dilution factor.

-

Self-Validation and Trustworthiness:

-

Visual Confirmation: The presence of undissolved solid at the end of the incubation is a primary check that saturation was achieved.

-

Multiple Time Points: For novel compounds, running a parallel experiment with a 48-hour incubation can validate that equilibrium was indeed reached at 24 hours (i.e., the solubility value does not significantly increase).

-

Reference Compound: Including a compound with a known, well-documented solubility (e.g., Piroxicam) in the assay serves as a system suitability test, ensuring the method is performing as expected.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility protocol.

Caption: Workflow for Thermodynamic Solubility Assay.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, related pyridine carboxylic acids and Boc-protected amines are often classified as irritants.[15][16] Standard laboratory precautions should be observed.[17][18]

-

Handling: Use in a well-ventilated area or chemical fume hood.[9] Avoid generating dust.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[16]

-

Storage: Store in a tightly closed container in a cool, dry place.[9]

This guide provides a foundational understanding of the physicochemical properties of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid, contextualizing its importance and providing a robust protocol for its experimental characterization. Such analysis is an indispensable step in the rational design and development of new medicines.

References

-

Keserű, G. M., & Makara, G. M. (2009). The influence of lead discovery strategies on the properties of drug candidates. Nature Reviews Drug Discovery, 8(3), 203–212. [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link][2]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][11]

-

Choy, M. L., & Lectard, S. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-8. [Link][4]

-

PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs. Retrieved from [Link][5]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link][12]

-

Ghasemi, Z., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link][14]

-

Fisher Scientific. (2023). Safety Data Sheet. Retrieved from [Link][18]

-

Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link][16]

-

PubChem. (n.d.). 3-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid. Retrieved from [Link][7]

-

PubChem. (n.d.). 6-(((Tert-butoxy)carbonyl)amino)pyridine-2-carboxylic acid. Retrieved from [Link][8]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. pharmiweb.com [pharmiweb.com]

- 6. 5-(TERT-BUTOXYCARBONYLAMINO)-2-METHOXYPYRIDINE-4-CARBOXYLIC ACID | 183741-86-8 [chemicalbook.com]

- 7. PubChemLite - 3-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid (C11H14N2O4) [pubchemlite.lcsb.uni.lu]

- 8. 6-(((Tert-butoxy)carbonyl)amino)pyridine-2-carboxylic acid | C11H14N2O4 | CID 22726931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. enamine.net [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. tcichemicals.com [tcichemicals.com]

- 16. aaronchem.com [aaronchem.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to 3-(Boc-amino)-2-methoxyisonicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(Boc-amino)-2-methoxyisonicotinic acid, a key building block in modern medicinal chemistry. While direct literature on this specific molecule is sparse, this document leverages established principles of organic synthesis and the known reactivity of its constituent moieties to present a robust guide for its preparation, characterization, and strategic utilization in drug discovery programs.

Nomenclature and Structural Elucidation

The unambiguous identification of a molecule is paramount for scientific communication and reproducibility. Herein, we define the nomenclature and structural features of the target compound.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: 3-[(tert-butoxycarbonyl)amino]-2-methoxy-4-pyridinecarboxylic acid

-

Common Synonyms:

-

3-(Boc-amino)-2-methoxyisonicotinic acid

-

3-(tert-butoxycarbonylamino)-2-methoxypyridine-4-carboxylic acid

-

N-Boc-3-amino-2-methoxyisonicotinic acid

-

The name "isonicotinic acid" designates a pyridine-4-carboxylic acid scaffold. The substituents are numbered according to the standard pyridine ring nomenclature, with the carboxylic acid at position 4, the methoxy group at position 2, and the Boc-protected amino group at position 3.

Chemical Structure and Properties

The chemical structure of 3-(Boc-amino)-2-methoxyisonicotinic acid incorporates several key functional groups that dictate its reactivity and utility.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₂H₁₆N₂O₅ | Calculated from structure |

| Molecular Weight | 268.27 g/mol | Calculated from structure |

| Appearance | Likely a white to off-white solid | Based on similar compounds |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, MeOH) | Inferred from functional groups |

| pKa (Carboxylic Acid) | ~3-5 | Typical for pyridine carboxylic acids |

The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amino functionality is crucial. This acid-labile protecting group allows for selective deprotection under mild conditions, enabling subsequent synthetic transformations at the amino position. The methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring and may play a role in modulating biological activity and metabolic stability in derivative compounds.[1][2]

Strategic Synthesis Pathway

Overall Synthetic Workflow

The proposed multi-step synthesis is outlined below. Each step is designed to be high-yielding and utilize readily available reagents.

Caption: Proposed synthetic workflow for 3-(Boc-amino)-2-methoxyisonicotinic acid.

Step-by-Step Experimental Protocol

Step 1: Boc Protection of 3-Amino-2-chloropyridine

-

Rationale: The initial step involves the protection of the exocyclic amino group to prevent its interference in subsequent reactions. The Boc group is ideal due to its stability in the basic conditions of the following methoxylation step.

-

Protocol:

-

Dissolve 3-amino-2-chloropyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(Boc-amino)-2-chloropyridine.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

-

Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. Sodium methoxide serves as a potent nucleophile to introduce the methoxy group.[3]

-

Protocol:

-

To a solution of 3-(Boc-amino)-2-chloropyridine (1.0 eq) in anhydrous methanol or THF, add sodium methoxide (1.5-2.0 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography to obtain 3-(Boc-amino)-2-methoxypyridine.

-

Step 3: Regioselective Iodination at the 4-Position

-

Rationale: To introduce the carboxylic acid group at the 4-position, a handle for subsequent functionalization is required. Electrophilic iodination of the pyridine ring is a common strategy. The directing effects of the existing substituents are expected to favor iodination at the relatively electron-rich 4-position.

-

Protocol:

-

Dissolve 3-(Boc-amino)-2-methoxypyridine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or a chlorinated solvent.

-

Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product, wash, dry, and purify as in the previous steps to yield 4-iodo-3-(Boc-amino)-2-methoxypyridine.

-

Step 4: Introduction of the Carboxylic Acid Group

-

Rationale: The iodo-substituent can be converted to a carboxylic acid via several methods. One common approach is metal-halogen exchange followed by quenching with carbon dioxide.

-

Protocol (via Grignard formation and carboxylation):

-

Activate magnesium turnings in anhydrous THF.

-

Add a solution of 4-iodo-3-(Boc-amino)-2-methoxypyridine (1.0 eq) in anhydrous THF dropwise to the magnesium suspension. A small amount of iodine or 1,2-dibromoethane may be needed to initiate Grignard formation.

-

After the formation of the Grignard reagent, cool the reaction mixture to a low temperature (e.g., -78 °C) and bubble dry carbon dioxide gas through the solution.

-

Allow the reaction to warm to room temperature and then quench by the addition of saturated aqueous ammonium chloride.

-

Acidify the aqueous layer with dilute HCl to a pH of ~3-4 and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification by recrystallization or column chromatography will afford the final product, 3-(Boc-amino)-2-methoxyisonicotinic acid.

-

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine carboxylic acids, particularly isonicotinic acid derivatives, are prevalent scaffolds in a wide range of pharmaceuticals.[4][5][6][7] The title compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The orthogonal protecting group strategy (Boc-amino and the carboxylic acid) allows for selective functionalization at either the amino or the carboxylic acid position.

Caption: Potential synthetic applications of 3-(Boc-amino)-2-methoxyisonicotinic acid.

-

Amide Library Synthesis: The carboxylic acid can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate libraries of amides for structure-activity relationship (SAR) studies.

-

Esterification: The carboxylic acid can be converted to various esters, which may act as prodrugs or modulate the pharmacokinetic properties of a lead compound.

-

N-Functionalization: Following deprotection of the Boc group with an acid such as trifluoroacetic acid (TFA), the resulting free amine can be further functionalized through acylation, alkylation, reductive amination, or arylation to explore modifications at this vector.

Potential Therapeutic Areas

The isonicotinic acid scaffold is a known pharmacophore in various therapeutic areas.[5][6] The introduction of the 3-amino and 2-methoxy substituents can fine-tune the biological activity and properties of resulting compounds. Potential areas of interest for derivatives of this building block include:

-

Oncology: As inhibitors of various kinases and other enzymes implicated in cancer progression.

-

Inflammatory Diseases: As modulators of inflammatory pathways.[5]

-

Infectious Diseases: As antibacterial or antiviral agents.

The methoxy group can serve to explore and occupy specific pockets within protein binding sites, potentially enhancing ligand-protein interactions and improving potency.[1][2]

Spectroscopic Characterization (Predicted)

The structure of the synthesized 3-(Boc-amino)-2-methoxyisonicotinic acid can be confirmed by standard spectroscopic techniques. Predicted key signals are tabulated below.

| Technique | Predicted Key Signals |

| ¹H NMR | - Singlet for the Boc group (~1.5 ppm, 9H)- Singlet for the methoxy group (~3.9-4.1 ppm, 3H)- Signals for the pyridine ring protons- Broad singlet for the carboxylic acid proton (>10 ppm)- Broad singlet for the NH proton |

| ¹³C NMR | - Signal for the Boc carbonyl (~155 ppm)- Signal for the carboxylic acid carbonyl (~165-170 ppm)- Signals for the pyridine ring carbons- Signal for the methoxy carbon (~55-60 ppm)- Signals for the Boc quaternary and methyl carbons |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ~267.1 |

Conclusion

3-(Boc-amino)-2-methoxyisonicotinic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Although not extensively described in the literature as a standalone compound, its synthesis is achievable through logical and established synthetic transformations. Its utility lies in the ability to introduce a highly functionalized pyridine core into lead compounds, allowing for systematic exploration of chemical space and the optimization of pharmacological properties. This guide provides a solid foundation for the synthesis and application of this important synthetic intermediate.

References

- Samarov, A. A., Müller, K., Wasserscheid, P., & Verevkin, S. (2024). Thermodynamics of Reversible Hydrogen Storage: Are Methoxy‐Substituted Aromatics better through Oxygen Functionality?. ChemSusChem.

- Meanwell, N. A. (2017). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 60(1), 1-20.

-

PubChem. (n.d.). 3-Amino-2-methoxypyridine. Retrieved from [Link]

- Khan, F. A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25.

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

- Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(15), 4458.

-

Macsen Labs. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Retrieved from [Link]

- Bess, M. T., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2947.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempanda.com [chempanda.com]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid

Abstract

Introduction and Molecular Structure Analysis

3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid is a polysubstituted pyridine. The pyridine ring, an electron-deficient aromatic system, forms the core of the molecule. It is functionalized with a carboxylic acid group at the C4 position, a methoxy group at C2, and a Boc-protected amino group at C3. The electronic properties of these substituents are expected to significantly influence the chemical environment of each atom, thereby defining the compound's spectroscopic signature. The Boc group is a common protecting group in organic synthesis, and its characteristic spectral features are well-documented.[1]

The molecular structure dictates the predicted spectroscopic data. The relative positions of the electron-withdrawing carboxylic acid and pyridine nitrogen, and the electron-donating methoxy and amino groups, create a unique electronic distribution that will be reflected in the NMR chemical shifts. The various functional groups (carboxylic acid, carbamate, ether, aromatic ring) will give rise to characteristic absorption bands in the IR spectrum. Finally, the molecule's mass and the lability of the Boc group will govern its fragmentation pattern in mass spectrometry.

To facilitate the discussion of the NMR data, the atoms in the molecule are numbered as shown in the diagram below.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocols for Spectroscopic Analysis

While the data presented here is predictive, the following section outlines standard operating procedures for acquiring experimental data for a compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it allows for the observation of exchangeable protons (-COOH, -NH).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range from -2 to 14 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the most common and convenient method.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for LC-MS or an Electron Ionization source for GC-MS or direct probe analysis).

-

Data Acquisition (ESI-MS Example):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to determine which provides better signal.

-

Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the molecular ion.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

If fragmentation is desired, perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Caption: General experimental workflow for the spectroscopic analysis of an organic compound.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. The included experimental protocols offer a standardized approach for obtaining empirical data, which would be essential for confirming these predictions and fully characterizing this molecule.

References

- Breitmaier, E., & Voelter, W. (1987).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of Boc-Protected Amines.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

- ACD/Labs. (n.d.). 1H NMR Prediction.

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences.

Sources

Synthesis of 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic Acid: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract: 3-(Tert-butoxycarbonylamino)-2-methoxyisonicotinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry, serving as a key building block for complex pharmaceutical agents. Its synthesis requires a multi-step sequence involving strategic protection and functional group interconversions on the pyridine core. This guide provides a comprehensive overview of a robust synthetic pathway, detailing not only the experimental protocols but also the underlying mechanistic principles and the rationale for key procedural choices. We will explore the synthesis from a retrosynthetic perspective, followed by a detailed forward-synthesis discussion covering esterification, nucleophilic aromatic substitution, nitro group reduction, amine protection, and final hydrolysis. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this synthetic process.

PART 1: Strategic Analysis and Retrosynthetic Approach

The synthesis of a polysubstituted aromatic compound like this compound is best approached by deconstructing the molecule to identify key bond formations and strategic intermediates. This retrosynthetic analysis allows for a logical and efficient synthetic design.

The target molecule's structure is defined by an isonicotinic acid backbone, substituted at positions 2 and 3. The final step in the synthesis is logically the protection of the 3-amino group with a Tert-butoxycarbonyl (Boc) group, a standard procedure in organic synthesis[1][2][3]. This points to 3-amino-2-methoxyisonicotinic acid as the immediate precursor.

The 3-amino group is most commonly installed via the reduction of a 3-nitro group, a reliable and high-yielding transformation[4]. This leads us to 2-methoxy-3-nitroisonicotinic acid as the next key intermediate[5].

The methoxy group at the 2-position can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. A chlorine atom at the 2-position is an excellent leaving group, activated by the adjacent electron-withdrawing nitro group[6][7]. Therefore, the synthesis can proceed from a 2-chloro-3-nitro-substituted pyridine precursor.

Throughout this sequence, the carboxylic acid at the 4-position can be reactive under various conditions. To prevent unwanted side reactions, it is prudent to protect it as an ester, typically a methyl ester, which can be hydrolyzed in the final step[8][9][10]. This integrated strategy forms the basis of our synthetic plan.

The following diagram illustrates this retrosynthetic logic.

Caption: Retrosynthetic analysis of the target molecule.

PART 2: Forward Synthesis: Protocols and Mechanistic Insights

This section details the step-by-step forward synthesis, providing both executable protocols and expert commentary on the underlying chemical principles.

Step 1: Esterification of 2-Chloro-3-nitroisonicotinic Acid

Objective: To protect the carboxylic acid functional group as a methyl ester, preventing its interference in subsequent reactions and improving solubility in organic solvents.

Reaction Scheme:

Protocol:

-

Suspend 2-chloro-3-nitroisonicotinic acid (1.0 eq) in methanol (10 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (2.0 eq) dropwise over 30-60 minutes, maintaining the temperature below 10 °C.[8] A vigorous evolution of gas (HCl and SO₂) will be observed.

-

After the addition is complete, warm the mixture to 50 °C and stir for 12 hours.[8]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield methyl 2-chloro-3-nitroisonicotinate.

Expertise & Causality:

-

Choice of Reagent: While Fischer esterification using a strong acid catalyst like H₂SO₄ is common, the use of thionyl chloride offers a highly efficient alternative.[8] SOCl₂ reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, but more importantly, it converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ. This intermediate is rapidly attacked by methanol to form the ester, driving the reaction to completion under relatively mild conditions.

-

Temperature Control: The initial dropwise addition at 0 °C is crucial to control the exothermic reaction between thionyl chloride and methanol. Subsequent heating accelerates the conversion of the carboxylic acid.

Step 2: Nucleophilic Aromatic Substitution (SNAr) - Methoxylation

Objective: To replace the chlorine atom at the 2-position with a methoxy group.

Reaction Scheme:

Protocol:

-

Dissolve methyl 2-chloro-3-nitroisonicotinate (1.0 eq) in anhydrous methanol (15 volumes).

-

Add sodium methoxide (1.1 to 1.5 eq, either as a solid or a solution in methanol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, neutralize the reaction mixture with acetic acid or dilute HCl.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to afford methyl 2-methoxy-3-nitroisonicotinate[5].

Expertise & Causality:

-

Mechanism: This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is electron-deficient, and this effect is greatly enhanced by the strongly electron-withdrawing nitro group at the 3-position. The methoxide ion (CH₃O⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group and the ring nitrogen. Aromaticity is restored by the expulsion of the chloride leaving group.[6][7]

-

Regioselectivity: The attack occurs at the 2-position because this position is highly activated towards nucleophilic attack by both the ring nitrogen and the adjacent nitro group.

Step 3: Reduction of the Nitro Group

Objective: To selectively reduce the 3-nitro group to a 3-amino group without affecting the ester or methoxy functionalities.

Reaction Scheme:

Protocol (Catalytic Hydrogenation):

-

Dissolve methyl 2-methoxy-3-nitroisonicotinate (1.0 eq) in methanol or ethyl acetate (20 volumes).

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the mixture vigorously for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield methyl 3-amino-2-methoxyisonicotinate.

Expertise & Causality:

-

Choice of Method: Catalytic hydrogenation with Pd/C is a clean and efficient method for reducing aromatic nitro groups and is often the preferred industrial method.[4] Alternative reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media can also be used, but they generate metallic waste streams that require disposal.[4][11] The Pd/C method is highly selective for the nitro group in the presence of the ester and methoxy groups.

Step 4: Boc Protection of the Amino Group

Objective: To protect the newly formed 3-amino group with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

Protocol:

-

Dissolve methyl 3-amino-2-methoxyisonicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (15 volumes).

-

Add triethylamine (TEA, 1.5 eq) or another non-nucleophilic base.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.[12]

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Redissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M KHSO₄), water, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to give methyl 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinate.

Expertise & Causality:

-

Mechanism: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O anhydride.[2] The base (triethylamine) serves to deprotonate the resulting positively charged amine, regenerating its nucleophilicity and neutralizing the acid byproduct, thereby driving the reaction forward. The tert-butyl carbonate anion that is formed is unstable and decomposes to carbon dioxide and the tert-butoxide anion.

Step 5: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester back to the carboxylic acid to yield the final target molecule.

Reaction Scheme:

Protocol:

-

Dissolve the Boc-protected ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq).

-

Stir the mixture at room temperature for 2-8 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH 3-4 with a cold, dilute acid (e.g., 1M HCl or citric acid).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Expertise & Causality:

-

Choice of Base: Lithium hydroxide is often preferred for saponification as it is less harsh than sodium or potassium hydroxide and can often be used at room temperature, minimizing potential side reactions. The Boc group is generally stable to these basic conditions but is labile to strong acid, hence the careful acidification step.[1]

-

Workup: Acidification protonates the carboxylate salt, rendering the final product neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

PART 3: Workflow Visualization and Data Summary

The complete forward synthesis is a linear sequence that builds complexity on the pyridine core.

Caption: Overall synthetic workflow for the target molecule.

Table 1: Summary of Key Intermediates and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role |

| 2-Chloro-3-nitroisonicotinic acid | C₆H₃ClN₂O₄ | 202.55 | Starting Material |

| Methyl 2-chloro-3-nitroisonicotinate | C₇H₅ClN₂O₄ | 216.58 | Protected Intermediate |

| Methyl 2-methoxy-3-nitroisonicotinate | C₈H₈N₂O₅ | 212.16 | Key Intermediate |

| Methyl 3-amino-2-methoxyisonicotinate | C₈H₁₀N₂O₃ | 182.18 | Amine Precursor |

| Methyl 3-(tert-butoxycarbonylamino)-2-methoxyisonicotinate | C₁₃H₁₈N₂O₅ | 282.29 | Protected Precursor |

| This compound | C₁₂H₁₆N₂O₅ | 268.27 | Final Product |

PART 4: Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on fundamental and robust organic transformations. The presented pathway, beginning with the esterification of 2-chloro-3-nitroisonicotinic acid, followed by nucleophilic aromatic substitution, nitro-group reduction, Boc-protection, and final saponification, represents a logical and efficient route to this valuable building block. By understanding the mechanism behind each step—from the activation of the pyridine ring for SNAr to the mild conditions required for Boc protection and ester hydrolysis—chemists can confidently execute and optimize this synthesis for applications in pharmaceutical research and development.

References

-

MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link][13][14]

-

ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link][8]

-

Google Patents. (n.d.). CN111138354A - Preparation method of isoniazid. Retrieved from [15]

-

Google Patents. (n.d.). US2745838A - Preparation of isonicotinic acid esters. Retrieved from [9]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics of hydrolysis of methyl and phenyl isocyanates. Retrieved from [Link][16]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link][4]

-

Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines. Retrieved from [11]

-

ResearchGate. (n.d.). The reduction of vic-substituted 3-nitropyridines with. Retrieved from [Link][17]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link][6]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link][1]

-

MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link][7]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link][2]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][3]

-

Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link][10]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. US2745838A - Preparation of isonicotinic acid esters - Google Patents [patents.google.com]

- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. CN111138354A - Preparation method of isoniazid - Google Patents [patents.google.com]

- 16. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Topic: A Strategic Approach to Unveiling the Therapeutic Potential of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing the Therapeutic Promise of a Novel Pyridine Carboxylic Acid Derivative

The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved drugs targeting a wide array of diseases, including cancers, infections, and inflammatory conditions.[1][2][3] The therapeutic versatility of this heterocyclic motif is a direct result of its unique electronic properties and its capacity for diverse functionalization, allowing for the fine-tuning of its pharmacological profile. This guide focuses on a specific, yet underexplored, derivative: 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid .

While direct biological data for this compound is not yet available in the public domain, its structural components—the pyridine-4-carboxylic acid core, a 2-methoxy substituent, and a 3-amino group protected by a tert-butoxycarbonyl (Boc) moiety—suggest a rich potential for therapeutic activity. The 2-methoxypyridine unit has been identified in compounds with significant cytotoxic effects against cancer cell lines.[4][5] The 3-amino group offers a key point for interaction with biological targets, and the pyridine-4-carboxylic acid itself is a known pharmacophore.[6][7]

The presence of the Boc protecting group is also noteworthy.[8][9][10][11] While primarily a tool for synthetic chemists to temporarily mask the reactivity of the amino group, its inclusion in the final molecule raises intriguing possibilities for a prodrug strategy, where the Boc group is cleaved in vivo to release the active 3-amino compound.[11][12]

This technical guide, therefore, serves as a strategic whitepaper for the comprehensive investigation of 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid. It outlines a logical, evidence-based workflow for its synthesis, biological screening, and mechanism of action studies, with a primary focus on its potential as an anticancer agent and enzyme inhibitor.

Part 1: Hypothesized Biological Activities and Rationale

Based on a thorough analysis of structurally related compounds, we can postulate several high-priority biological activities for investigation.

Anticancer Potential

The most compelling hypothesis is that this compound will exhibit anticancer properties. This is supported by several lines of evidence from the literature:

-

The 2-Methoxypyridine Scaffold: A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have demonstrated significant cytotoxic activity against human colorectal, breast, and lung cancer cell lines.[4] The 2-methoxy group is a key feature of these potent compounds.

-

Pyridine Derivatives in Oncology: Pyridine-containing compounds have been shown to induce G2/M cell cycle arrest and apoptosis in liver and breast cancer cells through the upregulation of p53 and JNK.[13] Other derivatives of 2-(methylamino)pyridine have also shown promising cytotoxic effects against various cancer cell lines.[14]

-

Potential Mechanisms: The anticancer effects of related compounds often involve the induction of apoptosis, disruption of critical cellular signaling pathways, or interference with microtubule function.

Enzyme Inhibition

Pyridine carboxylic acid isomers and their derivatives are well-documented as potent inhibitors of various enzymes, making this a promising avenue for investigation.[1][3]

-

Broad Inhibitory Profile: These scaffolds have been successfully developed into inhibitors for a wide range of enzyme classes, including kinases (e.g., IRAK4, ASK1), histone demethylases (e.g., KDM5B, KDM4A), and metabolic enzymes (e.g., prolyl 4-hydroxylase).[1][15]

-

Structural Rationale: The carboxylic acid moiety can act as a key binding group, often chelating metal ions in the active site of metalloenzymes or forming critical hydrogen bonds with active site residues. The pyridine nitrogen provides an additional point for polar interactions.

-

Therapeutic Implications: The discovery of a novel enzyme inhibitor could have applications in oncology, inflammation, or metabolic diseases, depending on the specific target identified.

Part 2: A Proposed Research and Development Workflow

A systematic and rigorous experimental plan is essential to validate these hypotheses. The following workflow provides a comprehensive roadmap from initial synthesis to preclinical evaluation.

Caption: Proposed Research & Development Workflow.

Step-by-Step Experimental Protocols

A plausible synthetic route would involve the protection of a 3-amino-2-methoxypyridine-4-carboxylic acid precursor. The tert-butoxycarbonyl (Boc) protecting group is typically introduced by reacting the parent amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[12]

Materials:

-

3-amino-2-methoxypyridine-4-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dioxane/Water or similar solvent system

Procedure:

-

Dissolve 3-amino-2-methoxypyridine-4-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add triethylamine (1.5 equivalents) to the solution and stir until fully dissolved.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield the final compound.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[14]

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A-549)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Data for Cytotoxicity Screening

| Compound | HCT-116 (Colon) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A-549 (Lung) IC₅₀ (µM) |

| Test Compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Doxorubicin | 0.1 | 0.5 | 0.2 |

Proposed Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity, the next logical step is to elucidate its mechanism of action.

Caption: Potential Mechanisms of Anticancer Activity.

-

Cell Cycle Analysis: Treatment of cancer cells with the compound followed by propidium iodide (PI) staining and flow cytometry can determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M), a common mechanism for anticancer drugs.[13][16]

-

Apoptosis Assays: Using Annexin V/PI staining, researchers can quantify the induction of early and late apoptosis, confirming that the compound triggers programmed cell death.

-

Target Identification: If enzyme inhibition is suspected, broad-panel screening (e.g., against a panel of kinases or proteases) can identify specific molecular targets. Follow-up kinetic studies would be necessary to confirm the mode of inhibition.

Conclusion and Future Directions

3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylic acid stands as a promising, albeit unexplored, chemical entity. Its structural similarity to compounds with proven biological activities, particularly in the realm of oncology and enzyme inhibition, provides a strong rationale for its comprehensive investigation. The strategic workflow detailed in this guide—from rational synthesis and targeted in vitro screening to in-depth mechanism of action studies—offers a clear and efficient path to unlocking its therapeutic potential. The insights gained from such a program could lead to the development of a novel drug candidate with a unique pharmacological profile, contributing significantly to the fields of drug discovery and development.

References

- Vertex AI Search. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Google.

- Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical.

- PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

- Benchchem. (2025). The Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Chemical Synthesis: An In-depth Technical Guide. Benchchem.

- Benchchem. (2025). Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs. Benchchem.

- Benchchem. (2025). The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide. Benchchem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- RSC Publishing. (2024). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Publishing.

- PMC. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. NIH.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Fight Against Cancer: Emerging Potential of 2-(Methylamino)pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD..

- ResearchGate. (2025). Biologically active pyridine carboxylic acid derived enzyme inhibitors... ResearchGate.

- Wikipedia. (n.d.). Isonicotinic acid. Wikipedia.

- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.

- PMC. (n.d.). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. PubMed Central.

- Anonymous. (n.d.). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Anonymous.

- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00663A [pubs.rsc.org]

- 7. Isonicotinic acid - Wikipedia [en.wikipedia.org]